molecular formula C14H20ClN B15164671 (1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride CAS No. 208585-36-8

(1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride

Cat. No.: B15164671
CAS No.: 208585-36-8
M. Wt: 237.77 g/mol
InChI Key: BDBVTJCRHQZJRI-UHFFFAOYSA-N
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Description

(1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride is an organic compound known for its versatile applications in various fields of scientific research. This compound features a unique structure with a propanimidoyl chloride group attached to a 2,4,6-trimethylphenyl ring, making it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride typically involves the reaction of 2,4,6-trimethylphenylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The use of advanced purification techniques, such as distillation and crystallization, further ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidoyl chlorides, amides, and various organic derivatives that are useful in further synthetic applications .

Scientific Research Applications

(1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with nucleophilic or electrophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride

Uniqueness

(1Z)-2,2-Dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain synthetic applications, particularly in the formation of stable imidoyl derivatives and its versatility in various chemical reactions .

Properties

CAS No.

208585-36-8

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

2,2-dimethyl-N-(2,4,6-trimethylphenyl)propanimidoyl chloride

InChI

InChI=1S/C14H20ClN/c1-9-7-10(2)12(11(3)8-9)16-13(15)14(4,5)6/h7-8H,1-6H3

InChI Key

BDBVTJCRHQZJRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C(C(C)(C)C)Cl)C

Origin of Product

United States

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